(4-Bromopyridin-2-YL)(pyrrolidin-1-YL)methanone
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Overview
Description
(4-Bromopyridin-2-YL)(pyrrolidin-1-YL)methanone is a chemical compound that features a pyridine ring substituted with a bromine atom at the 4-position and a pyrrolidine ring attached to the 2-position via a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromopyridin-2-YL)(pyrrolidin-1-YL)methanone typically involves the reaction of 4-bromopyridine with pyrrolidine in the presence of a suitable base and solvent. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-bromopyridine is reacted with pyrrolidine in the presence of a palladium catalyst, a base like potassium carbonate, and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions, ensuring high yield and purity of the final product. The choice of catalyst, base, and solvent can be optimized to enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromopyridin-2-YL)(pyrrolidin-1-YL)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of the reduced pyridine or pyrrolidine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
(4-Bromopyridin-2-YL)(pyrrolidin-1-YL)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromopyridin-2-YL)(pyrrolidin-1-YL)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Bromopyridin-2-YL)methanol: Similar structure but with a hydroxyl group instead of the pyrrolidine ring.
(4-Bromopyridin-2-YL)amine: Similar structure but with an amino group instead of the pyrrolidine ring.
Uniqueness
(4-Bromopyridin-2-YL)(pyrrolidin-1-YL)methanone is unique due to the presence of both the bromopyridine and pyrrolidine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H11BrN2O |
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Molecular Weight |
255.11 g/mol |
IUPAC Name |
(4-bromopyridin-2-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C10H11BrN2O/c11-8-3-4-12-9(7-8)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
InChI Key |
NIPAOTAXERESQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NC=CC(=C2)Br |
Origin of Product |
United States |
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